SJF-1528

Description

BenchChem offers high-quality SJF-1528 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SJF-1528 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

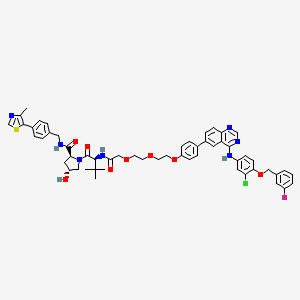

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[4-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H57ClFN7O8S/c1-34-50(73-33-61-34)38-10-8-35(9-11-38)28-58-53(67)47-27-42(65)29-64(47)54(68)51(55(2,3)4)63-49(66)31-70-21-20-69-22-23-71-43-16-12-37(13-17-43)39-14-18-46-44(25-39)52(60-32-59-46)62-41-15-19-48(45(56)26-41)72-30-36-6-5-7-40(57)24-36/h5-19,24-26,32-33,42,47,51,65H,20-23,27-31H2,1-4H3,(H,58,67)(H,63,66)(H,59,60,62)/t42-,47+,51-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCOIFSUFMYZEZ-YSWDPXALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H57ClFN7O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1030.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of Action of SJF-1528: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of SJF-1528, a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.

SJF-1528 is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of its target proteins, EGFR and HER2, through the ubiquitin-proteasome system. This novel approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the target protein entirely, thereby potentially overcoming resistance mechanisms and providing a more durable therapeutic response.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

SJF-1528 operates by simultaneously binding to its target protein (EGFR or HER2) and an E3 ubiquitin ligase. Specifically, SJF-1528 is composed of three key components:

-

A high-affinity ligand for the target protein: This portion of the molecule is derived from the dual EGFR/HER2 kinase inhibitor, Lapatinib.

-

A recruiting ligand for an E3 ubiquitin ligase: SJF-1528 incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

A chemical linker: This flexible linker connects the target-binding ligand and the E3 ligase-recruiting ligand, enabling the formation of a stable ternary complex.

The formation of this ternary complex (Target Protein-SJF-1528-VHL) brings the E3 ligase into close proximity with the target protein. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated EGFR or HER2 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

Quantitative Analysis of SJF-1528 Activity

The potency of SJF-1528 has been quantified through various in vitro studies. The following tables summarize the key performance metrics of this PROTAC degrader.

| Parameter | Cell Line | Target Protein | Value (nM) | Reference |

| DC₅₀ | OVCAR8 | Wild-type EGFR | 39.2 | [1][2][3] |

| DC₅₀ | HeLa | Exon20Ins mutated EGFR | 736 | [1][2][3] |

| IC₅₀ | SKBr3 | HER2 | 102 | [2] |

| Table 1: In vitro potency of SJF-1528. |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: OVCAR8 (human ovarian adenocarcinoma), HeLa (human cervical adenocarcinoma), and SKBr3 (human breast adenocarcinoma) cell lines can be obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: OVCAR8 and HeLa cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. SKBr3 cells are cultured in McCoy's 5A medium with similar supplementation. All cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

-

SJF-1528: The compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Serial dilutions should be prepared in the appropriate cell culture medium for experiments.

Western Blotting for Protein Degradation

This protocol is designed to quantify the degradation of EGFR and HER2 following treatment with SJF-1528.

Cell Viability Assay

This protocol measures the effect of SJF-1528 on the proliferation of cancer cell lines.

-

Cell Seeding: Seed SKBr3 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of SJF-1528 or DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated control wells and plot the results to determine the IC₅₀ value.

Downstream Signaling Consequences

The degradation of EGFR and HER2 by SJF-1528 is expected to lead to the inhibition of their downstream signaling pathways, which are critical for cancer cell proliferation, survival, and metastasis. These pathways include:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.

-

The PI3K-AKT-mTOR Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism.

By eliminating the upstream receptors, SJF-1528 effectively shuts down these pro-cancerous signaling cascades.

Conclusion

SJF-1528 represents a promising therapeutic strategy that leverages the principles of targeted protein degradation to eliminate key oncogenic drivers. Its ability to potently and selectively degrade both EGFR and HER2 provides a strong rationale for its further investigation in preclinical and clinical settings for the treatment of cancers dependent on these receptors. This guide provides a foundational understanding of its mechanism of action and the experimental approaches to characterize its activity.

References

In-Depth Technical Guide to SJF-1528: A Potent PROTAC Degrader of EGFR and HER2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Core Structure and Physicochemical Properties

SJF-1528 is a heterobifunctional molecule that links the EGFR inhibitor Lapatinib to a von Hippel-Lindau (VHL) E3 ligase recruiting ligand through a polyethylene (B3416737) glycol (PEG) linker.[1] This tripartite structure is the hallmark of a PROTAC, enabling it to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.

The full chemical name for SJF-1528 is (2S,4R)-1-((S)-2-(2-(2-(2-(4-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6- yl)phenoxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.

Table 1: Physicochemical Properties of SJF-1528

| Property | Value |

| Molecular Weight | 1030.61 g/mol |

| Molecular Formula | C₅₅H₅₇ClFN₇O₈S |

| CAS Number | 2230821-38-0 |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C. In solvent, store at -80°C for up to 6 months. |

Data sourced from multiple suppliers.[1]

Synthesis of SJF-1528

The synthesis of SJF-1528 involves the coupling of three key building blocks: the EGFR inhibitor Lapatinib, a flexible PEG-based linker, and a VHL E3 ligase ligand. While the exact, detailed step-by-step protocol from the primary literature's supplementary information is not publicly available through general searches, the synthesis can be conceptually understood as a multi-step process likely involving the functionalization of Lapatinib to attach the linker, followed by the conjugation of the linker-Lapatinib intermediate to the VHL ligand. This process would require careful purification and characterization at each step to ensure the final product's integrity.

Mechanism of Action: Targeted Protein Degradation

SJF-1528 functions as a PROTAC to induce the degradation of its target proteins, EGFR and HER2. The process is initiated by the simultaneous binding of SJF-1528 to both the target protein (via the Lapatinib moiety) and the VHL E3 ubiquitin ligase (via the VHL ligand). This brings the target protein into close proximity with the E3 ligase, leading to the formation of a ternary complex.

Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated EGFR or HER2 is then recognized and degraded by the 26S proteasome. A key feature of this mechanism is its catalytic nature; a single molecule of SJF-1528 can induce the degradation of multiple target protein molecules.

Figure 1. Mechanism of action of SJF-1528.

Biological Activity and Quantitative Data

SJF-1528 is a potent degrader of both wild-type and certain mutated forms of EGFR, as well as HER2. Its efficacy has been demonstrated in various cancer cell lines.

Table 2: In Vitro Activity of SJF-1528

| Assay Type | Cell Line | Target Protein | Value (nM) |

| Degradation (DC₅₀) | OVCAR8 | Wild-type EGFR | 39.2 |

| Degradation (DC₅₀) | HeLa | Exon20Ins mutated EGFR | 736 |

| Proliferation (IC₅₀) | SKBr3 | HER2-driven | 102 |

DC₅₀ is the concentration required to degrade 50% of the target protein. IC₅₀ is the concentration required to inhibit cell proliferation by 50%. Data sourced from multiple suppliers.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of SJF-1528. Specific details may vary based on the primary research article.

Western Blotting for EGFR/HER2 Degradation

This assay is used to quantify the reduction in EGFR and HER2 protein levels following treatment with SJF-1528.

-

Cell Culture and Treatment: Plate cancer cells (e.g., OVCAR8, HeLa) and allow them to adhere overnight. Treat the cells with varying concentrations of SJF-1528 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against EGFR or HER2, and a loading control (e.g., GAPDH or β-actin), overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

The DC₅₀ value can be calculated from a dose-response curve.

-

Figure 2. Western Blotting Workflow.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of SJF-1528 on the viability and proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., SKBr3) into a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of SJF-1528 or a vehicle control for a specified period (e.g., 72 hours).

-

Assay Reagent Addition: Add the appropriate assay reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's protocol.

-

Signal Measurement:

-

For MTT assays, add a solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance.

-

For CellTiter-Glo assays, measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Downstream Signaling Pathways

By degrading EGFR and HER2, SJF-1528 effectively shuts down their downstream signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis. Key inhibited pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Figure 3. EGFR/HER2 Downstream Signaling Inhibition.

Conclusion

SJF-1528 is a valuable research tool for studying the biological consequences of EGFR and HER2 degradation. Its potent and catalytic mechanism of action offers a distinct advantage over traditional small-molecule inhibitors. This technical guide provides a foundational understanding of SJF-1528 for researchers and drug development professionals exploring novel therapeutic strategies in oncology.

References

SJF-1528: An In-depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-1528 is a potent and valuable research tool for investigating the biological consequences of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) degradation. As a heterobifunctional proteolysis-targeting chimera (PROTAC), SJF-1528 offers a distinct mechanism of action compared to traditional small molecule inhibitors, leading to the ubiquitination and subsequent proteasomal degradation of its target proteins. This guide provides a comprehensive overview of the biological activity of SJF-1528, including its mechanism of action, quantitative cellular effects, and detailed experimental protocols for its characterization.

Core Mechanism of Action

SJF-1528 is a PROTAC that hijacks the cell's natural protein disposal machinery to selectively eliminate EGFR and HER2.[1][2][3][4][5][6][7][8][9][10][11][12] It is composed of three key components:

-

A ligand for the target proteins (EGFR and HER2): This is derived from the dual EGFR/HER2 inhibitor, Lapatinib.[2][3][11]

-

A ligand for an E3 ubiquitin ligase: SJF-1528 recruits the von Hippel-Lindau (VHL) E3 ligase.[2][3][11]

-

A linker: This connects the target-binding ligand to the E3 ligase-recruiting ligand.

The ternary complex formed by SJF-1528, the target protein (EGFR or HER2), and the VHL E3 ligase brings the target in close proximity to the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Quantitative Biological Activity

SJF-1528 has demonstrated potent degradation of its target proteins and subsequent inhibition of cancer cell proliferation in various in vitro models.

| Parameter | Cell Line | Target | Value | Reference |

| DC50 | OVCAR8 | Wild-type EGFR | 39.2 nM | [1][2][3][4][5][7][8][10][11][12] |

| DC50 | HeLa | Exon 20 Ins mutant EGFR | 736.2 nM | [1][2][3][4][5][7][8][10][11][12] |

| IC50 | SKBr3 | Cell Proliferation | 102 nM | [2][3][7][11] |

Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits a biological process (in this case, cell proliferation) by 50%.

In Vivo Activity

To date, there is no publicly available data on the in vivo efficacy, pharmacokinetics, or toxicology of SJF-1528. Further studies would be required to evaluate its in vivo properties.[13]

Signaling Pathways

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways. These pathways are crucial for regulating cell proliferation, survival, and metastasis. By degrading EGFR and HER2, SJF-1528 effectively shuts down these pro-tumorigenic signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of SJF-1528.

Cell Culture and Treatment

-

Cell Lines: OVCAR8 (wild-type EGFR), HeLa (engineered to express Exon 20 Ins mutant EGFR), and SKBr3 (HER2-driven breast cancer) cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

PROTAC Treatment: For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of SJF-1528 or a vehicle control (e.g., 0.1% DMSO). Treatment duration is typically 24 hours.

Western Blotting for Protein Degradation

This protocol allows for the quantification of EGFR and HER2 protein levels following treatment with SJF-1528.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for EGFR, HER2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software. The levels of EGFR and HER2 are normalized to the loading control. The DC50 value is calculated by plotting the percentage of protein remaining against the log concentration of SJF-1528 and fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of SJF-1528 on the proliferation of cancer cells.

-

Cell Seeding: SKBr3 cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of SJF-1528 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The IC50 value is calculated by normalizing the data to the vehicle-treated control and fitting it to a dose-response curve.

Conclusion

SJF-1528 is a powerful chemical probe for studying the roles of EGFR and HER2 in cancer biology. Its ability to induce the degradation of these key oncoproteins provides a valuable alternative to traditional inhibition, potentially overcoming mechanisms of resistance to small molecule inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing SJF-1528 in their studies. Further investigation into its in vivo properties is warranted to explore its full therapeutic potential.

References

- 1. The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]

- 12. szabo-scandic.com [szabo-scandic.com]

- 13. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]

An In-Depth Technical Guide to the SJF-1528-Mediated EGFR Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-1528 is a potent, synthetic hetero-bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the targeted degradation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer pathogenesis. This document provides a comprehensive technical overview of the mechanism of action, key quantitative data, and experimental methodologies associated with the SJF-1528-mediated degradation of EGFR.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated through mutation or overexpression, can drive the growth and proliferation of various cancers. While small-molecule inhibitors targeting the kinase activity of EGFR have been successful clinically, the emergence of drug resistance remains a significant challenge. Targeted protein degradation using PROTACs offers an alternative therapeutic strategy that eliminates the entire target protein, thereby abrogating both its enzymatic and scaffolding functions. SJF-1528 is a PROTAC that has been shown to effectively induce the degradation of both wild-type and mutant forms of EGFR, as well as the related HER2 receptor.

Mechanism of Action

SJF-1528 operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It is a chimeric molecule with three key components:

-

A ligand for EGFR: This "warhead" is based on the reversible EGFR inhibitor Lapatinib, which binds to the ATP-binding site of the EGFR kinase domain.

-

A recruiter for an E3 Ubiquitin Ligase: SJF-1528 incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

A chemical linker: This flexible linker connects the EGFR ligand and the VHL ligand, enabling the formation of a ternary complex between EGFR, SJF-1528, and the VHL E3 ligase complex.

The formation of this ternary complex brings EGFR into close proximity with the E3 ligase, leading to the poly-ubiquitination of EGFR. This poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the EGFR protein.

Signaling Pathway Diagram

Caption: SJF-1528 facilitates the formation of a ternary complex, leading to EGFR ubiquitination and proteasomal degradation.

Quantitative Data

The efficacy of SJF-1528 has been quantified in various preclinical studies. The following tables summarize the key degradation and inhibitory potencies.

| Parameter | Cell Line | EGFR Status | Value (nM) | Reference |

| DC50 | OVCAR8 | Wild-type | 39.2 | [1] |

| DC50 | HeLa | Exon 20 Insertion Mutant | 736.2 | [1] |

-

DC50 (Degradation Concentration 50) is the concentration of SJF-1528 required to induce 50% degradation of the target protein after a 24-hour treatment period.[1]

| Parameter | Cell Line | Target | Value (nM) | Reference |

| IC50 | SKBr3 | HER2-driven proliferation | 102 | [2] |

-

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of a biological process.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of SJF-1528, based on the primary literature.

Cell Culture and Treatment

-

Cell Lines: OVCAR8 (wild-type EGFR), HeLa cells engineered to express FLAG-tagged exon 20 insertion mutant EGFR, and SKBr3 (HER2-overexpressing) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. SJF-1528, dissolved in DMSO, is added to the culture medium at the desired concentrations. A vehicle control (DMSO) is run in parallel.

Western Blotting for Protein Degradation

This assay is used to quantify the levels of EGFR and other proteins of interest following treatment with SJF-1528.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against EGFR, HER2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are normalized to the loading control.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing the degradation and anti-proliferative effects of SJF-1528.

Cell Viability Assay

This assay measures the effect of SJF-1528 on cell proliferation.

-

Cell Seeding: Cells (e.g., SKBr3) are seeded in 96-well plates.

-

Treatment: After 24 hours, cells are treated with a serial dilution of SJF-1528.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 value is calculated using non-linear regression analysis.

Preclinical and Clinical Status

As of the latest available information, SJF-1528 is in the preclinical stage of development. There is no evidence of it having entered clinical trials. Its potent and selective degradation of EGFR and HER2 in preclinical models suggests its potential as a therapeutic candidate for cancers driven by these receptors.

Conclusion

SJF-1528 is a powerful research tool and a potential therapeutic agent that leverages the ubiquitin-proteasome system to induce the degradation of EGFR and HER2. Its mechanism of action offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby mitigating potential resistance mechanisms. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the HER2 Degradation Activity of SJF-1528

This document provides a comprehensive technical overview of SJF-1528, a Proteolysis Targeting Chimera (PROTAC), with a specific focus on its activity in degrading the human epidermal growth factor receptor 2 (HER2).

Introduction: SJF-1528, a Dual EGFR and HER2 Degrader

SJF-1528 is a synthetic, heterobifunctional molecule designed as a PROTAC to induce the degradation of specific protein targets. It is primarily characterized as a potent degrader of the Epidermal Growth Factor Receptor (EGFR) but also demonstrates significant activity in degrading HER2 (also known as ErbB2).[1][2][3][4][5][6][7] This dual activity makes it a molecule of interest for cancers driven by the overexpression or mutation of these receptor tyrosine kinases (RTKs), particularly in contexts like breast cancer.[1][4][6][8]

The structure of SJF-1528 consists of three key components:

-

A ligand for the target protein: It incorporates a moiety derived from Lapatinib, a known inhibitor that binds to the kinase domain of both EGFR and HER2.

-

A ligand for an E3 ubiquitin ligase: It features a ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.

-

A chemical linker: This connects the two ligands, enabling the formation of a ternary complex between the target protein and the E3 ligase.[1][2][4][6]

Mechanism of Action: Targeted Ubiquitination and Proteasomal Degradation

As a PROTAC, SJF-1528 does not inhibit its targets in a conventional manner. Instead, it hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate the target protein. The process is catalytic and can be summarized in the following steps:

-

Ternary Complex Formation: SJF-1528 simultaneously binds to the HER2 protein and the VHL E3 ligase, forming a ternary HER2-SJF-1528-VHL complex.

-

Ubiquitination: The proximity induced by the complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the HER2 protein.

-

Proteasomal Recognition: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.

-

Degradation: The proteasome unfolds and degrades the tagged HER2 protein into small peptides, while SJF-1528 is released to repeat the cycle.

Quantitative Data and Biological Activity

While SJF-1528 is known to degrade HER2, most of the publicly available quantitative degradation data focuses on its activity against EGFR.[5] However, cell viability data in HER2-driven cell lines provides strong evidence of its functional impact.

Table 1: Protein Degradation Potency of SJF-1528

| Target Protein | Cell Line | Mutation Status | DC₅₀ (nM) | Timepoint |

| EGFR | OVCAR8 | Wild-Type | 39.2 | 24 h[1][2][6] |

| EGFR | HeLa | Exon 20 Insertion | 736.2 | 24 h[1][2][6] |

| HER2 | - | - | Not specified | - |

DC₅₀ (Degradation Concentration 50%) is the concentration of the compound required to degrade 50% of the target protein.

Table 2: Anti-proliferative Activity of SJF-1528

| Cell Line | Cancer Type | Key Receptor | IC₅₀ (nM) | Notes |

| SKBr3 | Breast Cancer | HER2-driven | 102 | - |

| BT-474 | Breast Cancer | HER2-positive | - | Effective at 100-200 nM[8] |

| SKBR3 | Breast Cancer | HER2-positive | - | Effective at 100-200 nM[8] |

IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound that inhibits cell proliferation by 50%.

Impact on HER2 Signaling Pathways

HER2 is a potent oncogene that, upon overexpression, forms homodimers or heterodimers with other HER family members (like EGFR and HER3). This dimerization leads to autophosphorylation of tyrosine residues in its intracellular domain, creating docking sites for adaptor proteins and triggering downstream signaling cascades crucial for cell proliferation, survival, and metastasis. The two primary pathways are:

-

PI3K/AKT/mTOR Pathway: Promotes cell survival and growth.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation.[9][10]

By degrading the HER2 receptor, SJF-1528 effectively removes the apical node of these signaling networks. This obliterates the downstream signal transduction, leading to reduced phosphorylation of key effectors like AKT and ERK, and ultimately results in the inhibition of tumor cell growth and survival.[11]

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the activity of SJF-1528.

Western Blot for HER2 Degradation

This protocol is used to quantify the amount of HER2 protein in cells following treatment with SJF-1528 to determine DC₅₀ values.

Methodology:

-

Cell Culture and Treatment: Plate HER2-positive cells (e.g., SKBr3, BT-474) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of SJF-1528 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto a polyacrylamide gel. Separate proteins by size via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HER2 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensity using densitometry software. Normalize HER2 band intensity to the loading control. Plot the percentage of remaining HER2 protein against the log of SJF-1528 concentration to calculate the DC₅₀ value.

Cell Viability Assay

This protocol is used to measure the effect of SJF-1528 on cell proliferation and determine IC₅₀ values.

Methodology:

-

Cell Seeding: Seed HER2-positive cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of SJF-1528 and a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP), MTT, or resazurin (B115843) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the output signal (luminescence for CellTiter-Glo®, absorbance for MTT, fluorescence for resazurin) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log of SJF-1528 concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

SJF-1528 is a potent PROTAC that effectively induces the degradation of both EGFR and HER2. Its ability to eliminate HER2 protein provides a powerful mechanism to shut down oncogenic signaling pathways that drive the growth and survival of HER2-positive cancer cells. The quantitative data, though more detailed for EGFR, clearly supports its anti-proliferative effects in HER2-dependent cancer models. Further investigation into the specific degradation kinetics and in vivo efficacy of SJF-1528 against HER2-driven tumors is warranted to fully establish its therapeutic potential. This molecule represents a promising strategy to overcome resistance mechanisms associated with traditional kinase inhibitors by physically removing the target protein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Dual Fatty Acid Synthase and HER2 Signaling Blockade Shows Marked Antitumor Activity against Breast Cancer Models Resistant to Anti-HER2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted dual degradation of HER2 and EGFR obliterates oncogenic signaling, overcomes therapy resistance, and inhibits metastatic lesions in HER2-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SJF-1528 Mediated VHL E3 Ligase Recruitment for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of pathogenic proteins. SJF-1528 is a PROTAC designed to target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are implicated in the progression of various cancers. This is achieved by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's natural protein disposal system. This technical guide provides a comprehensive overview of the mechanism of action of SJF-1528, with a focus on the recruitment of the VHL E3 ligase. It includes a summary of key quantitative data, detailed experimental protocols for the characterization of such molecules, and visual representations of the underlying biological and experimental processes.

Introduction to SJF-1528

SJF-1528 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target proteins (EGFR and HER2), a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties. The EGFR/HER2 ligand is based on the small molecule inhibitor Lapatinib, while the VHL E3 ligase is recruited by the (S,R,S)-AHPC ligand. By bringing the target protein and the E3 ligase into close proximity, SJF-1528 facilitates the ubiquitination of EGFR and HER2, marking them for degradation by the proteasome.

Mechanism of Action: VHL E3 Ligase Recruitment

The cornerstone of SJF-1528's activity is the formation of a ternary complex between the target protein (EGFR or HER2), SJF-1528, and the VHL E3 ligase complex. The (S,R,S)-AHPC moiety of SJF-1528 mimics the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α), enabling it to bind to the substrate recognition pocket of VHL with high affinity. This binding event brings the entire VHL E3 ligase complex, which includes Elongin B, Elongin C, Cullin-2, and Rbx1, into the vicinity of the target protein. This induced proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, leading to the degradation of the target protein.

Quantitative Data Summary

The efficacy of SJF-1528 and the interactions of its components can be quantified through various biophysical and cell-based assays. The following tables summarize key data points for SJF-1528 and its constituent ligands.

| Compound | Parameter | Value | Assay/Cell Line |

| SJF-1528 | DC50 (EGFR) | 39.2 nM | OVCAR8 cells |

| DC50 (Exon 20 Ins mutant EGFR) | 736.2 nM | HeLa cells | |

| IC50 (Proliferation) | 102 nM | SK-BR-3 cells | |

| (S,R,S)-AHPC (VHL Ligand) | Kd for VHL | While a specific Kd for (S,R,S)-AHPC is not consistently reported, it is a derivative of VH032, which has a reported Kd in the nanomolar range, suggesting a high-affinity interaction. | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) |

| Lapatinib (EGFR/HER2 Ligand) | IC50 (EGFR) | ~10 nM | Biochemical Assay |

| IC50 (HER2) | ~10 nM | Biochemical Assay |

Note: DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits a biological process by 50%. Kd (Dissociation Constant) is a measure of binding affinity.

Experimental Protocols

The characterization of PROTACs like SJF-1528 involves a suite of specialized assays to confirm their mechanism of action and quantify their efficacy. Below are detailed protocols for key experiments.

Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of the ternary complex formation between the target protein, SJF-1528, and the VHL E3 ligase.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant purified VHL E3 ligase complex (VHL/Elongin B/Elongin C)

-

Recombinant purified target protein (e.g., EGFR kinase domain)

-

SJF-1528

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., amine coupling kit)

Procedure:

-

Immobilization of VHL E3 Ligase:

-

Activate the sensor chip surface using the amine coupling kit as per the manufacturer's instructions.

-

Inject the VHL E3 ligase complex over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters on the surface.

-

-

Binary Interaction Analysis (SJF-1528 to VHL):

-

Prepare a dilution series of SJF-1528 in running buffer.

-

Inject the different concentrations of SJF-1528 over the immobilized VHL surface.

-

Regenerate the surface between injections if necessary.

-

Analyze the binding sensorgrams to determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) for the binary interaction.

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of SJF-1528.

-

Inject these solutions over the immobilized VHL surface.

-

Analyze the binding sensorgrams to determine the kinetic parameters for the formation of the ternary complex.

-

-

Data Analysis and Cooperativity Calculation:

-

The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binding affinity of SJF-1528 to VHL in the presence of the target protein to its affinity in the absence of the target protein. An α value greater than 1 indicates positive cooperativity.

-

In-Vitro Ubiquitination Assay

Objective: To demonstrate that SJF-1528 induces the VHL-mediated ubiquitination of the target protein.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL E3 ligase complex

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

SJF-1528

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the target protein and ubiquitin

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VHL E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Add SJF-1528 to the reaction mixture. Include a vehicle control (e.g., DMSO) and a negative control PROTAC that does not bind VHL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Reaction Quenching:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to ubiquitinated protein.

-

Confirm the presence of ubiquitin by probing with an anti-ubiquitin antibody.

-

Protein Degradation Assay: Western Blotting

Objective: To quantify the degradation of the target protein in cells treated with SJF-1528.

Materials:

-

Cancer cell line expressing the target protein (e.g., OVCAR8 for EGFR)

-

SJF-1528

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of SJF-1528 for a specified time (e.g., 24 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody against the target protein.

-

Probe the same membrane with a primary antibody against a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation for each concentration of SJF-1528 relative to the vehicle control.

-

Plot the percentage of degradation against the log of the SJF-1528 concentration to determine the DC50 value.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of SJF-1528's mechanism and experimental characterization.

Caption: Signaling pathway of SJF-1528-induced EGFR/HER2 degradation.

Caption: Workflow for ternary complex analysis using Surface Plasmon Resonance.

Caption: Logical relationship of SJF-1528's components to its activity.

Conclusion

SJF-1528 exemplifies the potential of PROTAC technology to induce the degradation of clinically relevant targets like EGFR and HER2 by effectively recruiting the VHL E3 ubiquitin ligase. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development and optimization of this and other targeted protein degraders. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working at the forefront of this exciting field.

A Technical Guide to the Lapatinib-Based PROTAC SJF-1528: A Dual Degrader of EGFR and HER2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SJF-1528, a proteolysis-targeting chimera (PROTAC) derived from the dual tyrosine kinase inhibitor, Lapatinib. SJF-1528 is engineered to induce the degradation of two key oncogenic drivers: the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). By hijacking the cellular ubiquitin-proteasome system, SJF-1528 offers a novel therapeutic strategy to overcome the limitations of traditional kinase inhibition. This document details the mechanism of action, quantitative performance, and detailed experimental protocols for the characterization of SJF-1528, serving as a vital resource for researchers in oncology and drug discovery.

Introduction

SJF-1528 is a heterobifunctional molecule that consists of three key components: a ligand that binds to the target proteins (EGFR and HER2), a linker moiety, and a ligand that recruits an E3 ubiquitin ligase.[1][2] The target-binding portion of SJF-1528 is based on Lapatinib, a potent inhibitor of both EGFR and HER2.[2] The E3 ligase-recruiting component is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This dual-specificity degrader represents a significant advancement in targeted protein degradation, with the potential to address Lapatinib resistance and offer a more profound and sustained suppression of oncogenic signaling.

Mechanism of Action

SJF-1528 functions by inducing the formation of a ternary complex between the target protein (EGFR or HER2) and the VHL E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated EGFR or HER2 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of SJF-1528 to induce the degradation of multiple target protein molecules, leading to a potent and durable pharmacological effect.

Figure 1: Mechanism of SJF-1528 induced degradation of EGFR and HER2.

Quantitative Data

The efficacy of SJF-1528 has been quantified in various cell-based assays. The following tables summarize the key performance metrics.

Table 1: Degradation Potency (DC50) of SJF-1528

| Cell Line | Target Protein | EGFR Status | DC50 (nM) | Reference |

| OVCAR8 | EGFR | Wild-Type | 39.2 | [1][2] |

| HeLa | EGFR | Exon 20 Insertion Mutant | 736.2 | [1][2] |

DC50 is the concentration of the degrader that results in 50% degradation of the target protein.

Table 2: Anti-proliferative Activity (IC50) of SJF-1528

| Cell Line | Cancer Type | Target Pathway | IC50 (nM) | Reference |

| SKBr3 | Breast Cancer | HER2-driven | 102 | [2] |

IC50 is the concentration of the drug that inhibits 50% of cell proliferation.

Downstream Signaling Pathways

The degradation of EGFR and HER2 by SJF-1528 leads to the downregulation of their downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. These pathways are critical for cell proliferation, survival, and differentiation.

Figure 2: Key downstream signaling pathways of EGFR and HER2.

Experimental Protocols

This section provides detailed methodologies for the characterization of SJF-1528.

Western Blotting for Protein Degradation

This protocol is designed to quantify the degradation of EGFR, HER2, and downstream signaling proteins upon treatment with SJF-1528.

Figure 3: A typical workflow for Western Blot analysis.

Materials:

-

Cell lines (e.g., OVCAR8, HeLa, SKBr3)

-

SJF-1528

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Table 3: Suggested Primary Antibodies for Western Blotting

| Target Protein | Suggested Dilution |

| EGFR | 1:1000 |

| p-EGFR (Tyr1068) | 1:1000 |

| HER2 | 1:1000 |

| p-HER2 (Tyr1221/1222) | 1:1000 |

| AKT | 1:1000 |

| p-AKT (Ser473) | 1:1000 |

| ERK1/2 | 1:1000 |

| p-ERK1/2 (Thr202/Tyr204) | 1:1000 |

| β-actin or GAPDH (Loading Control) | 1:5000 |

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of SJF-1528 for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cell lines (e.g., SKBr3)

-

SJF-1528

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of SJF-1528 for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Ubiquitination Assay

This assay confirms that SJF-1528 induces the ubiquitination of its target proteins.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL E3 ligase complex

-

Recombinant EGFR or HER2 protein

-

SJF-1528

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

Anti-EGFR or Anti-HER2 antibody for immunoprecipitation

-

Anti-ubiquitin antibody for western blotting

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL, target protein, ubiquitin, and SJF-1528 in the reaction buffer.

-

Initiate Reaction: Add ATP to start the reaction and incubate at 37°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a western blot using an anti-EGFR or anti-HER2 antibody to detect the ubiquitinated protein ladder.

Synthesis of SJF-1528

The synthesis of SJF-1528 involves a multi-step process that begins with the synthesis of the Lapatinib core, followed by the attachment of a linker, and finally conjugation to the VHL ligand.

References

In-Depth Technical Guide to SJF-1528: A PROTAC-Based Degrader of EGFR and HER2

This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental evaluation of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Core Molecular and Physicochemical Properties

SJF-1528 is a synthetic heterobifunctional molecule designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target. The key quantitative data for SJF-1528 are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 1030.60 g/mol | [1][2] |

| Chemical Formula | C₅₅H₅₇ClFN₇O₈S | [1][2] |

| CAS Number | 2230821-38-0 | [1] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO up to 100 mM | |

| Storage | Store at -20°C, protected from light and under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |

| DC₅₀ (wild-type EGFR) | 39.2 nM in OVCAR8 cells | [3][4] |

| DC₅₀ (Exon 20 Ins EGFR) | 736.2 nM in HeLa cells | [3][4] |

| IC₅₀ (SKBr3 cells) | 102 nM (inhibition of proliferation) | [5] |

Mechanism of Action: Targeted Protein Degradation

SJF-1528 functions as a PROTAC, a class of molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific target proteins. The molecule consists of three key components: a ligand that binds to the target proteins (EGFR and HER2), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two ligands.[5]

The mechanism of action unfolds as follows:

-

Ternary Complex Formation : SJF-1528 facilitates the formation of a ternary complex between the target protein (EGFR or HER2) and the VHL E3 ligase complex.[6]

-

Ubiquitination : Within this proximity, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation : The poly-ubiquitinated EGFR or HER2 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of these receptors.

This degradation-based approach offers advantages over traditional inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein, potentially leading to a more profound and durable downstream signaling response and a greater impact on cell viability.[1]

Below is a diagram illustrating the signaling pathway of SJF-1528-mediated protein degradation.

Caption: Mechanism of SJF-1528-induced degradation of EGFR/HER2.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of SJF-1528.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in EGFR and HER2 protein levels following treatment with SJF-1528.

1. Cell Culture and Treatment:

-

Seed cells (e.g., OVCAR8 for wild-type EGFR, HeLa for Exon 20 Ins mutant EGFR, or SKBr3 for HER2) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of SJF-1528 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample and load equal quantities onto an SDS-polyacrylamide gel.

-

Separate the proteins by size via electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein (e.g., anti-EGFR, anti-HER2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

-

Wash the membrane and add an enhanced chemiluminescent (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.

Cell Viability Assay

This assay assesses the effect of SJF-1528-induced protein degradation on cell proliferation and viability.

1. Cell Seeding:

-

Seed cancer cells (e.g., SKBr3) in an opaque-walled 96-well plate at a predetermined density.

2. Compound Treatment:

-

Treat the cells with a serial dilution of SJF-1528 or a vehicle control.

3. Incubation:

-

Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions.

4. Viability Measurement (using CellTiter-Glo® as an example):

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add the reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

5. Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀).

Immunoprecipitation for Ubiquitination Assay

This protocol is designed to confirm that SJF-1528 induces the ubiquitination of its target proteins.

1. Cell Culture and Treatment:

-

Culture cells in 100 mm dishes.

-

Treat the cells with an effective concentration of SJF-1528 and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

2. Cell Lysis:

-

Lyse the cells in a buffer compatible with immunoprecipitation (e.g., a non-denaturing lysis buffer).

3. Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysates with an antibody against the target protein (e.g., anti-EGFR) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

4. Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Perform western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.

Below is a diagram illustrating a typical experimental workflow for evaluating a PROTAC like SJF-1528.

Caption: A typical experimental workflow for PROTAC validation.

References

- 1. benchchem.com [benchchem.com]

- 2. Assays to Monitor Degradation of the EGF Receptor | Springer Nature Experiments [experiments.springernature.com]

- 3. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assays to monitor degradation of the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

In-Depth Technical Guide to SJF-1528 (CAS: 2230821-38-0): A Potent EGFR/HER2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-1528 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). As a heterobifunctional molecule, SJF-1528 consists of the EGFR/HER2 inhibitor Lapatinib, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By hijacking the cell's natural protein disposal machinery, SJF-1528 facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins, offering a powerful alternative to traditional kinase inhibition. This technical guide provides a comprehensive overview of SJF-1528, including its mechanism of action, quantitative biological data, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.

Physicochemical Properties and Structure

SJF-1528 is a complex small molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 2230821-38-0 | |

| Molecular Formula | C₅₅H₅₇ClFN₇O₈S | |

| Molecular Weight | 1030.61 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at -20°C, protect from light | [2] |

Mechanism of Action

SJF-1528 functions as a PROTAC, inducing the degradation of its target proteins through the Ubiquitin-Proteasome System (UPS). The mechanism can be summarized in the following steps:

-

Ternary Complex Formation: SJF-1528, being a heterobifunctional molecule, simultaneously binds to both the target protein (EGFR or HER2) via its Lapatinib moiety and to the VHL E3 ubiquitin ligase via its VHL ligand. This results in the formation of a transient ternary complex (EGFR/HER2 - SJF-1528 - VHL).

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to efficiently transfer ubiquitin molecules from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated EGFR or HER2 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. SJF-1528 is then released and can catalytically induce the degradation of further target protein molecules.

Quantitative Biological Data

The biological activity of SJF-1528 has been characterized in several cancer cell lines. The key quantitative metrics are summarized below.

| Parameter | Cell Line | Target | Value | Reference |

| DC₅₀ | OVCAR8 | Wild-type EGFR | 39.2 nM | [1] |

| DC₅₀ | HeLa | Exon20Ins mutated EGFR | 736 nM | [1] |

| IC₅₀ | SKBr3 | HER2-driven proliferation | 102 nM | [1] |

-

DC₅₀ (Degradation Concentration 50): The concentration of the compound that induces 50% degradation of the target protein.

-

IC₅₀ (Inhibitory Concentration 50): The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize SJF-1528, based on the methodologies described in the primary literature.

Cell Culture

-

OVCAR8 Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

HeLa Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) containing 10% FBS and 1% penicillin-streptomycin. For experiments involving mutated EGFR, HeLa cells were transiently transfected with a plasmid encoding FLAG-tagged exon 20 insertion mutant EGFR.

-

SKBr3 Cells: Grown in McCoy's 5a Medium Modified supplemented with 10% FBS and 1% penicillin-streptomycin.

-

General Culture Conditions: All cell lines were maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for EGFR/HER2 Degradation

This protocol is used to quantify the levels of EGFR and HER2 protein following treatment with SJF-1528.

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of SJF-1528 (or DMSO as a vehicle control) for 24 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against EGFR, HER2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities. The levels of EGFR and HER2 are normalized to the loading control.

Cell Proliferation Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is commonly used to assess the effect of SJF-1528 on the proliferation of cancer cells.

-

Cell Seeding: Seed SKBr3 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of SJF-1528 for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway Context

SJF-1528 targets the EGFR/HER2 signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in many cancers. Upon ligand binding (for EGFR) or heterodimerization, these receptor tyrosine kinases activate downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. By inducing the degradation of EGFR and HER2, SJF-1528 effectively shuts down these pro-survival and proliferative signals.

Conclusion

SJF-1528 is a valuable research tool for studying the biological consequences of EGFR and HER2 degradation. Its potent and specific activity makes it a powerful probe for dissecting the roles of these receptor tyrosine kinases in cancer biology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important PROTAC degrader. By offering a catalytic mode of action, SJF-1528 and similar molecules represent a promising therapeutic strategy to overcome the limitations of traditional kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for SJF-1528, an EGFR/HER2 PROTAC Degrader

For Research Use Only

Introduction

SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is synthesized by linking the EGFR/HER2 inhibitor Lapatinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This heterobifunctional molecule recruits EGFR and HER2 to the VHL E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. These application notes provide detailed protocols for researchers and drug development professionals to study the activity of SJF-1528.

Mechanism of Action